N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-3-carboxamide
Description
N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide moiety linked via a methyl group to a 1,2,4-oxadiazole ring substituted at the 3-position with oxan-4-yl (tetrahydropyran).
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-13(10-3-6-20-8-10)14-7-11-15-12(16-19-11)9-1-4-18-5-2-9/h3,6,8-9H,1-2,4-5,7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORGJPDCGVIXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-3-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the thiophene and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-3-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential applications in catalysis.
Biology
Research has indicated that compounds containing oxadiazole and thiophene moieties exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties against various pathogens.
- Antifungal Properties : The compound has been investigated for its effectiveness against fungal strains, showing promise as a therapeutic agent.
Medicine
The therapeutic potential of this compound is notable:
- Anti-inflammatory Effects : Preliminary studies suggest the compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Anticancer Potential : The compound has been explored for its ability to induce apoptosis in cancer cells, particularly through mechanisms involving enzyme inhibition related to cancer proliferation.
Industrial Applications
In industry, this compound can be utilized in the development of advanced materials:
- Polymers and Coatings : Its unique chemical structure allows for the modification of polymer properties, enhancing durability and functionality.
Case Study 1: Antimicrobial Activity
A study published in PubMed evaluated the antimicrobial efficacy of oxadiazole derivatives similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for pharmaceutical development.
Case Study 2: Anticancer Research
Research conducted on related oxadiazole compounds demonstrated their ability to sensitize cancer cells to chemotherapy agents like cisplatin. This study highlighted the molecular interactions between the compounds and cancer cell pathways, showcasing their potential as adjunctive therapies in cancer treatment.
Mechanism of Action
The mechanism by which N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or functional outcomes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Oxadiazole Ring
N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Thiophene-3-Carboxamide
- Key Difference : The oxan-4-yl group is replaced with 6-ethoxypyridin-3-yl.
N-{5-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-4-Methyl-1,3-Thiazol-2-yl}-5-Phenyl-1,2-Oxazole-3-Carboxamide
- Key Difference : Incorporates a 4-methoxyphenyl-substituted oxadiazole linked to a thiazole-oxazole scaffold.
- The thiazole-oxazole system offers additional hydrogen-bonding sites compared to the simpler thiophene-carboxamide structure .
Carboxamide-Linked Heterocycles
N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide
- Key Difference : Uses an isoxazole ring instead of oxadiazole and a thiophen-2-yl group.
- Impact: The isoxazole’s lower stability compared to oxadiazole may reduce metabolic resistance.
5-Amino-3-Methyl-4-{[2-(Substituted Carbamothioyl)Hydrazino]Carbonyl}Thiophene-2-Carboxamide Derivatives
Solubility-Enhancing Groups
Navacaprant (1-[6-Ethyl-8-Fluoro-4-Methyl-3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Quinolin-2-yl]-N-(Oxan-4-yl)Piperidin-4-Amine)
Comparative Data Table
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-3-carboxamide is a compound that incorporates an oxadiazole ring, known for its diverse biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound, drawing from recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions of hydrazides with carboxylic acid derivatives.
- Attachment of the Oxane Ring : A nucleophilic substitution reaction introduces the oxane moiety.
- Formation of the Thiophene Component : This involves cyclization with electrophiles to create the thiophene structure.
- Final Coupling : The oxadiazole and thiophene intermediates are coupled to form the final compound.
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds containing oxadiazole rings have shown promising results in inhibiting various cancer cell lines:
In a study by Alam et al., compounds with oxadiazole rings demonstrated inhibitory effects on thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like 5-Fluorouracil and Tamoxifen.
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Notably, compounds featuring the oxadiazole structure displayed effective antibacterial and antifungal activities against various pathogens:
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 16 | Gram-positive bacteria | 7.9 | |
| 13 | Mycobacterium tuberculosis | 62.5 |
These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents.
The biological activity of oxadiazole derivatives can be attributed to their ability to interact with biomacromolecules through hydrogen bonding and other interactions. This enhances their pharmacokinetic properties and bioavailability.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized novel oxadiazole derivatives and assessed their anticancer and antibacterial activities, revealing several compounds with potent activities against MCF-7 cells and various bacterial strains .
- Molecular Docking Studies : In silico studies have shown that certain derivatives bind effectively to target proteins involved in cancer progression and microbial resistance, suggesting potential pathways for therapeutic intervention .
- Pharmacological Profiles : The pharmacological profiles of these compounds indicate a wide range of activities beyond anticancer effects, including anti-inflammatory and analgesic properties, making them versatile candidates for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
